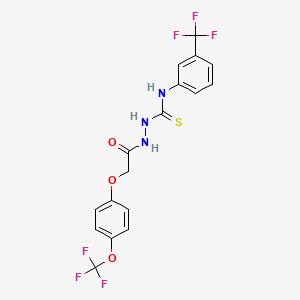![molecular formula C20H19N5O2 B2490057 N-(3-ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide CAS No. 1207026-48-9](/img/structure/B2490057.png)
N-(3-ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a useful research compound. Its molecular formula is C20H19N5O2 and its molecular weight is 361.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel H1-Antihistaminic Agents
Research has demonstrated that derivatives of the [1,2,4]triazolo[4,3-a]quinazolin-5-one class, which shares a structural resemblance to "N-(3-ethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide," exhibit promising H1-antihistaminic activity. These compounds have been synthesized through innovative routes and tested for in vivo H1-antihistaminic activity on guinea pigs. Notably, certain derivatives have shown significant protection against histamine-induced bronchospasm with negligible sedation compared to standard antihistamines, positioning them as potential leads for the development of new H1-antihistaminic drugs (Alagarsamy et al., 2009).
Antimicrobial and Anticancer Activity
The synthesis and evaluation of N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides have been conducted, revealing that these compounds exhibit antimicrobial activity against a variety of bacteria and fungi. Further in silico molecular docking studies suggest potential mechanisms for this activity. Moreover, quantitative structure–activity relationship (QSAR) models have been developed to predict antimicrobial activity, indicating a structured approach to designing compounds with enhanced efficacy (Antypenko et al., 2017).
Synthesis Methods and Chemical Reactivity
Innovative synthetic routes have been developed for the preparation of [1,2,4]triazolo-annelated quinazolines, showcasing the versatility of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines. These methods provide access to a broad array of derivatives through reactions like thionation, chlorination, and subsequent treatments with multifunctional nucleophiles. This research highlights the compound class's significant synthetic flexibility and potential for generating diverse biological activities (Al-Salahi, 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazoloquinazolines, have been found to interact with various enzymes and receptors . For instance, some triazoloquinazolines have been identified as inhibitors of the PCAF bromodomain , which plays a crucial role in gene expression and is a potential therapeutic target for cancer .
Mode of Action
For instance, some triazoloquinazolines have been found to intercalate DNA , which can lead to substantial changes in DNA structure and potentially inhibit DNA replication and transcription . Other triazoloquinazolines have been found to inhibit the PCAF bromodomain , which could potentially disrupt gene expression and exert anti-cancer effects .
Biochemical Pathways
For instance, some triazoloquinazolines have been found to inhibit the PCAF bromodomain , which could potentially disrupt gene expression and exert anti-cancer effects . Other triazoloquinazolines have been found to intercalate DNA , which can lead to substantial changes in DNA structure and potentially inhibit DNA replication and transcription .
Pharmacokinetics
In silico studies have suggested that similar compounds may have good binding affinities and high levels of drug-likeness , which could potentially influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
For instance, some triazoloquinazolines have been found to exhibit cytotoxic effects against various cancer cell lines . Other triazoloquinazolines have been found to exhibit antibacterial and antitubercular activities .
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-3-14-7-5-8-15(10-14)22-17(26)11-25-20(27)24-12-21-18-13(2)6-4-9-16(18)19(24)23-25/h4-10,12H,3,11H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOTZPUFFHHATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
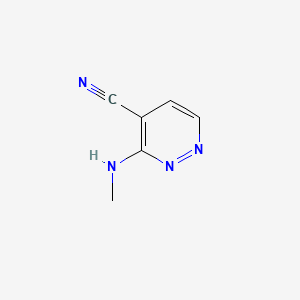
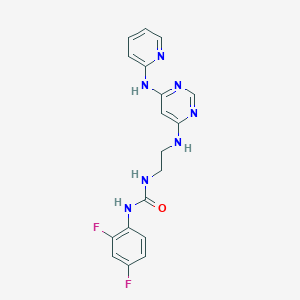
![(2Z)-3-[(4-butylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2489979.png)
![N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489982.png)
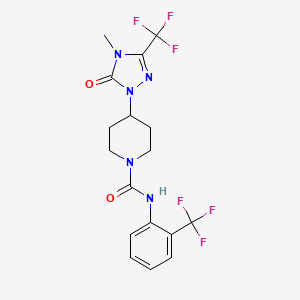

![5-methyl-N-(3-methylphenyl)-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2489988.png)
![3-(2-CHLOROPHENYL)-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B2489989.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2489990.png)
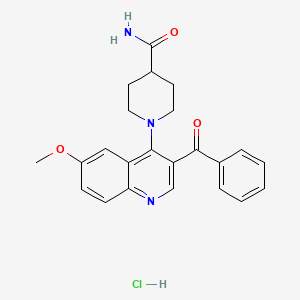

![N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2489994.png)

